(3R)-1-methylpiperidin-3-yl furan-2-carboxylate
CAS No.: 2155840-31-4
Cat. No.: VC6595592
Molecular Formula: C11H15NO3
Molecular Weight: 209.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155840-31-4 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.245 |
| IUPAC Name | [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C11H15NO3/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m1/s1 |
| Standard InChI Key | KTNFUDPJGVBBNF-SECBINFHSA-N |
| SMILES | CN1CCCC(C1)OC(=O)C2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate, emphasizing its (3R) stereocenter within the piperidine ring . The absolute configuration at the third carbon of the piperidine moiety distinguishes it from its (3S)-enantiomer, which may exhibit divergent biological activity.
Molecular Architecture
The molecule comprises two primary subunits:
-
A piperidine ring methylated at the nitrogen atom.
-
A furan-2-carboxylate ester linked via an oxygen atom to the piperidine’s third carbon.
The SMILES notation encodes its stereochemistry and connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 209.24 g/mol | PubChem |
| XLogP3-AA | 1.8 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthetic Routes and Methodological Considerations
Proposed Synthesis Pathways
While no direct synthesis protocols for this compound are published in the reviewed literature, analogous piperidine derivatives suggest feasible strategies:
-
Alkylation of Piperidine Precursors: Reacting 3-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions to install the N-methyl group, followed by esterification with furan-2-carbonyl chloride .
-
Mitsunobu Reaction: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple furan-2-carboxylic acid with (3R)-1-methylpiperidin-3-ol, preserving stereochemistry .
Challenges in Stereochemical Control
The (3R) configuration necessitates enantioselective synthesis or chiral resolution techniques. Crystallographic data (PDB: 5RY1) confirm the retention of configuration in protein-ligand complexes, underscoring the importance of stereochemical fidelity .
Physicochemical and Spectroscopic Characterization
Solubility and Partitioning Behavior
The compound’s computed XLogP3-AA value of 1.8 predicts moderate lipophilicity, suggesting balanced solubility in polar aprotic solvents (e.g., DMSO) and lipid membranes . Experimental NMR data (1H, 600 MHz, DMSO-d6) reveal distinct proton environments:
-
Piperidine Protons: Methyl group resonance at δ 2.3 ppm (N–CH3) and complex splitting patterns for the piperidine backbone .
Table 2: Selected 1H NMR Assignments (bmse011750 )
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Furan H-3, H-4 | 6.82–7.15 | Multiplet |
| N–CH3 | 2.31 | Singlet |
| Piperidine H-3 (chiral) | 3.45–3.62 | Multiplet |
Biological and Pharmacological Insights
Protein-Ligand Interactions
Structural studies via the Protein Data Bank (PDB: 5RY1) demonstrate that this compound acts as a ligand for undisclosed protein targets, likely through hydrogen bonding (furanyl carbonyl) and hydrophobic interactions (piperidine ring) . Such interactions highlight its utility as a structural probe in crystallography.
Applications in Drug Discovery and Beyond
Medicinal Chemistry Scaffold
The molecule’s modular structure allows for derivatization at multiple sites:
-
Piperidine Nitrogen: Alkylation or acylation to modulate bioavailability.
-
Furan Ring: Halogenation or substitution to tune electronic properties.
Structural Biology Tool
As a crystallographic ligand (PDB: 5RY1), this compound aids in resolving protein active sites, offering insights into binding pocket topology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume